2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
CAS No.: 899983-55-2
Cat. No.: VC7475405
Molecular Formula: C22H22ClN3O3
Molecular Weight: 411.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899983-55-2 |
|---|---|
| Molecular Formula | C22H22ClN3O3 |
| Molecular Weight | 411.89 |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-9-chloro-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
| Standard InChI | InChI=1S/C22H22ClN3O3/c1-25-8-6-22(7-9-25)26-18(16-11-15(23)3-5-19(16)29-22)12-17(24-26)14-2-4-20-21(10-14)28-13-27-20/h2-5,10-11,18H,6-9,12-13H2,1H3 |
| Standard InChI Key | FFAAIEWCXYAZIE-UHFFFAOYSA-N |
| SMILES | CN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C=CC(=C6)Cl |
Introduction
The compound 2-(Benzo[d] dioxol-5-yl)-9-chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c] oxazine-5,4'-piperidine] represents a complex heterocyclic structure containing spirocyclic and fused aromatic systems. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities. This article provides an in-depth examination of its chemical structure, synthesis methods, potential applications, and biological properties.
Synthesis Pathways
The synthesis of such spirocyclic compounds typically involves multistep reactions that integrate cyclization and functional group modifications. A common route may include:
-
Formation of the Pyrazole Core:
-
Starting with an appropriate hydrazine derivative and a β-dicarbonyl compound.
-
-
Spirocyclization:
-
Reaction with a suitable oxazine precursor under acidic or basic conditions.
-
-
Functionalization:
These steps require precise control over reaction conditions to ensure regioselectivity and yield optimization.
Potential Biological Activities
Compounds with similar frameworks have demonstrated various pharmacological properties:
-
Anticancer Activity: Spiro derivatives often exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through pathways involving p53 or caspase activation .
-
Antibacterial Properties: The benzo[d] dioxole moiety is known for its antimicrobial potential against Gram-positive and Gram-negative bacteria .
-
Neuroprotective Effects: Spirocyclic oxazines have been investigated for their role as modulators of neurological pathways due to their ability to interact with CNS receptors.
Further experimental studies are required to confirm these activities for this specific compound.
Characterization Techniques
To confirm the structure and purity of the compound, the following analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation through H and C spectra |
| Mass Spectrometry (MS) | Determination of molecular weight |
| Infrared Spectroscopy (IR) | Identification of functional groups |
| X-ray Crystallography | Detailed three-dimensional structural analysis |
Applications in Medicinal Chemistry
The rigid spiro architecture combined with functional diversity makes this compound a promising candidate in drug discovery:
-
Drug Design: Potential scaffold for designing inhibitors targeting enzymes or receptors.
-
Diagnostics: Possible use as a fluorescent probe due to its aromatic system.
-
Therapeutics: Exploration in anti-inflammatory or antiviral drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume